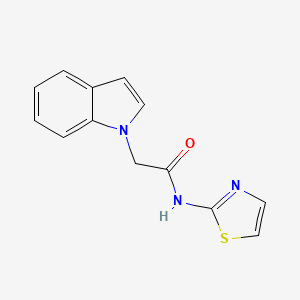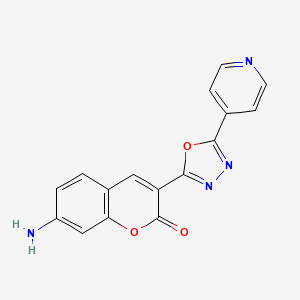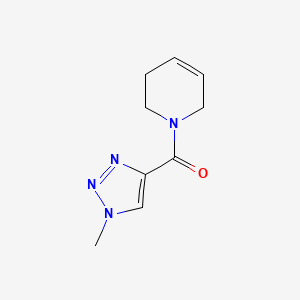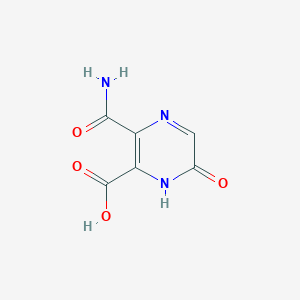
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide, also known as ITA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITA is a small molecule that belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Indole Derivatives in Pharmacological Research
Indole derivatives, due to their prevalence in natural products and pharmaceuticals, have been extensively studied for their pharmacological properties. Research has focused on exploring their potential as therapeutic agents, particularly in cancer treatment and as modulators of biological pathways. For example, pyrrolobenzimidazoles, which include indole-based frameworks, have shown promise as antitumor agents, offering advantages over other similar agents through mechanisms such as DNA intercalation and topoisomerase II inhibition (E. B. Skibo, 1998). Moreover, tetrahydrocarbazoles, another class of indole alkaloids, have been recognized for their significant anticancer potential across various cancer cell lines, mediated through diverse biological pathways (Nitin Kumar & Pankaj Gupta, 2022).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives are another class of compounds with broad medicinal applications. They have been found in various drugs acting as diuretics, antiepileptics, and antipsychotics, among others. Research into sulfonamides, which can contain thiazole groups, has identified novel drugs with significant antitumor activity. This research underscores the versatility of thiazole derivatives in drug development, highlighting their role in targeting various biochemical pathways (F. Carta, A. Scozzafava, & C. Supuran, 2012).
properties
IUPAC Name |
2-indol-1-yl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(15-13-14-6-8-18-13)9-16-7-5-10-3-1-2-4-11(10)16/h1-8H,9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGHEMVYRQSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(dimethylamino)-3-nitrobenzoate](/img/structure/B2471256.png)

![(E)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2471259.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2471260.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)





![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2471277.png)